2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate is a fluorinated heterocyclic compound with the molecular formula C6H3F3N2O. It is known for its various applications in research and industry due to its unique chemical properties .
Preparation Methods
The synthesis of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate typically involves the introduction of a trifluoromethyl group into the pyrimidine ring. This can be achieved through various synthetic routes, including nucleophilic substitution reactions and electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under inert gas to prevent oxidation .
Chemical Reactions Analysis
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in enzymes. This dual functionality allows the compound to modulate enzyme activity and other biological processes .
Comparison with Similar Compounds
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate can be compared with other similar compounds such as:
- 2-(Trifluoromethyl)pyrimidin-4-ol
- 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone
- Ethyl 2-(2-(trifluoromethyl)pyrimidin-5-yl)acetate
These compounds share the trifluoromethyl group but differ in the position and type of other functional groups. The unique combination of the trifluoromethyl and aldehyde groups in this compound gives it distinct chemical properties and reactivity .
Properties
Molecular Formula |
C6H5F3N2O2 |
---|---|
Molecular Weight |
194.11 g/mol |
IUPAC Name |
2-(trifluoromethyl)pyrimidine-5-carbaldehyde;hydrate |
InChI |
InChI=1S/C6H3F3N2O.H2O/c7-6(8,9)5-10-1-4(3-12)2-11-5;/h1-3H;1H2 |
InChI Key |
XSCQOJBVPYPZFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)C=O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.